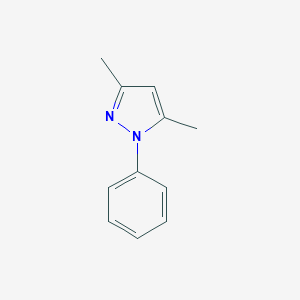

3,5-Dimethyl-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-10(2)13(12-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPMPUPEFBDQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061546 | |

| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-16-4, 10250-58-5 | |

| Record name | 3,5-Dimethyl-1-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-dimethyl-5-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLPHENYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SB52BXX7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole, a substituted pyrazole derivative, from the reaction of acetylacetone and phenylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, a fundamental method in heterocyclic chemistry for creating the pyrazole core structure found in many biologically active compounds.[1][2] This document details the experimental protocol, reaction mechanism, and key characterization data for the synthesized compound.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The primary method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone, with a hydrazine, specifically phenylhydrazine.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the stable aromatic pyrazole ring.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | [6][7][8][9] |

| Molecular Weight | 172.23 g/mol | [6][7][9] |

| Appearance | Light brown liquid | [10] |

| Yield | 70-91% (Column Chromatography) | [10] |

| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | [10] |

| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [10] |

| Mass Spectrum (ESI) | m/z = 173 [M+H]⁺ | [10] |

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Acetylacetone (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) (5 mol %), or a few drops of glacial acetic acid)[10][11]

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/ethyl acetate mixture for elution

Procedure:

-

To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add acetylacetone (1.0 mmol) and ethanol (10 mL).[10]

-

Add phenylhydrazine (1.0 mmol) to the solution.[10]

-

Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of glacial acetic acid).[11]

-

Stir the reaction mixture at room temperature. The reaction can also be heated to reflux (approximately 80°C) for 4-12 hours to ensure completion.[10][11]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]

-

Once the reaction is complete, as indicated by the disappearance of the starting materials, cool the mixture to room temperature.[11]

-

Remove the ethanol under reduced pressure using a rotary evaporator.[11]

-

Dissolve the resulting residue in ethyl acetate and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst.[11]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[11]

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain this compound as a light brown liquid.[10][11]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

Caption: Reaction mechanism for the Knorr synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Dimethylphenylpyrazole | C11H12N2 | CID 70800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Characterization of 3,5-Dimethyl-1-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-Dimethyl-1-phenyl-1H-pyrazole, a substituted pyrazole with applications in medicinal chemistry and materials science. This document details the synthesis and purification of the compound and presents its characterization by ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry. Experimental protocols, data interpretation, and key spectral data are presented to facilitate its identification and use in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between acetylacetone (2,4-pentanedione) and phenylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Figure 1: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

A mixture of acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) is prepared in a round-bottomed flask containing ethanol (10 mL). A catalytic amount of a suitable catalyst, such as glacial acetic acid, can be added. The reaction mixture is then stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a light brown liquid.[1]

Spectroscopic Data

The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The key data are summarized in the tables below.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.46-7.33 | m | 4H | Phenyl-H |

| 7.29-7.19 | m | 1H | Phenyl-H |

| 5.90 | s | 1H | Pyrazole-H (C4) |

| 2.25 | s | 6H | 2 x CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | Pyrazole-C (C3/C5) |

| 139.4 | Pyrazole-C (C3/C5) |

| 138.4 | Phenyl-C (C1') |

| 128.3 | Phenyl-C |

| 126.4 | Phenyl-C |

| 124.0 | Phenyl-C |

| 106.4 | Pyrazole-C (C4) |

| 12.9 | CH₃ |

| 11.8 | CH₃ |

Mass Spectrometry

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 173 | [M+H]⁺ |

| 172 | [M]⁺ |

FT-IR Spectroscopy

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2920 | Aliphatic C-H stretch |

| ~1598 | C=C aromatic ring stretch |

| ~1500 | C=N stretch (pyrazole ring) |

| ~1450 | C-H bend (methyl) |

| ~750, ~690 | C-H out-of-plane bend (monosubstituted benzene) |

UV-Vis Spectroscopy

Table 5: UV-Vis Spectroscopic Data

| Wavelength (λmax) | Solvent |

| ~250 nm | Ethanol |

Experimental Protocols: Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Figure 2: General workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 200 MHz or higher field NMR spectrometer.

-

Sample Preparation : Approximately 10-20 mg of the purified liquid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).

-

¹H NMR Parameters :

-

Pulse Program : Standard single-pulse sequence (zg30).

-

Acquisition Time (AQ) : Typically 3-4 seconds.

-

Relaxation Delay (D1) : 1-2 seconds.

-

Number of Scans (NS) : 8-16 scans.

-

-

¹³C NMR Parameters :

-

Pulse Program : Proton-decoupled pulse sequence (zgpg30).

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds.

-

Number of Scans (NS) : 1024 or more to achieve adequate signal-to-noise ratio.

-

-

Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

-

Instrumentation : Mass spectra were obtained using a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL and introduced into the ion source via direct infusion or through a liquid chromatography system.

-

ESI-MS Parameters :

-

Ionization Mode : Positive ion mode.

-

Capillary Voltage : 3-4 kV.

-

Nebulizer Gas (N₂) : Flow rate adjusted to produce a stable spray.

-

Drying Gas (N₂) : Temperature set to 300-350 °C.

-

-

EI-MS Parameters :

-

Ionization Energy : 70 eV.

-

Source Temperature : 200-250 °C.

-

-

Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation : FT-IR spectra were recorded on an FT-IR spectrometer.

-

Sample Preparation : As a liquid, the sample was analyzed neat. A drop of the liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition :

-

A background spectrum of the clean salt plates was recorded first.

-

The sample was then placed on the plates, and the sample spectrum was recorded.

-

The final spectrum is the result of the sample spectrum ratioed against the background spectrum.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

-

Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) were correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation : UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.

-

Sample Preparation : A stock solution of the compound was prepared in a UV-grade solvent (e.g., ethanol or methanol). This stock solution was then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Data Acquisition :

-

The spectrophotometer was blanked using the pure solvent in a quartz cuvette.

-

The sample solution was then placed in the cuvette, and the absorbance was measured over a wavelength range of 200-400 nm.

-

-

Data Analysis : The wavelength of maximum absorption (λmax) was determined from the spectrum.

This guide provides the essential spectroscopic data and methodologies for the characterization of this compound. The presented information is intended to support researchers in the positive identification and quality control of this compound for various scientific applications.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dimethyl-1-phenyl-1H-pyrazole

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,5-Dimethyl-1-phenyl-1H-pyrazole. The information presented herein is intended to support researchers and scientists in the fields of chemical synthesis, characterization, and drug development by offering detailed spectral assignments, experimental protocols, and visual aids to facilitate understanding of the molecular structure and its spectroscopic properties.

Molecular Structure and Atom Numbering

This compound is a substituted pyrazole with the chemical formula C₁₁H₁₂N₂.[1][2] The structural integrity and purity of the compound are typically confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR. For clarity in spectral assignments, the following numbering scheme is used for the atoms in the molecule.

Caption: Molecular structure and atom numbering scheme for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) using a 200 MHz spectrometer.[3]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (ortho, meta) | 7.46 - 7.33 | Multiplet (m) | 4H |

| Phenyl-H (para) | 7.29 - 7.19 | Multiplet (m) | 1H |

| Pyrazole H-4 | 5.90 | Singlet (s) | 1H |

| Methyl H (3-CH₃, 5-CH₃) | 2.25 | Singlet (s) | 6H |

Spectral Interpretation:

-

The signals in the aromatic region (7.19-7.46 ppm) correspond to the five protons of the phenyl group.

-

A distinct singlet at 5.90 ppm is characteristic of the proton at the C-4 position of the pyrazole ring.[3]

-

The singlet at 2.25 ppm, integrating to 6 protons, represents the two methyl groups at the C-3 and C-5 positions of the pyrazole ring, indicating their chemical equivalence.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the carbon framework of the molecule. The following data was obtained in CDCl₃ on a 50 MHz instrument.[3]

| Signal Assignment | Chemical Shift (δ, ppm) |

| Pyrazole C-5 | 148.1 |

| Phenyl C-1' (ipso) | 139.4 |

| Pyrazole C-3 | 138.4 |

| Phenyl C-3'/C-5' (meta) | 128.3 |

| Phenyl C-4' (para) | 126.4 |

| Phenyl C-2'/C-6' (ortho) | 124.0 |

| Pyrazole C-4 | 106.4 |

| Methyl C (5-CH₃) | 12.9 |

| Methyl C (3-CH₃) | 11.8 |

Spectral Interpretation:

-

The signals at 148.1, 138.4, and 106.4 ppm correspond to the three carbon atoms of the pyrazole ring.[3]

-

The four signals in the range of 124.0 to 139.4 ppm are assigned to the carbons of the phenyl ring. The ipso-carbon (C-1') is observed at 139.4 ppm.[3]

-

The two distinct signals in the upfield region at 12.9 and 11.8 ppm are attributed to the two methyl group carbons.[3]

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. Below is a typical experimental protocol for obtaining ¹H and ¹³C NMR data for a small organic molecule like this compound.

Sample Preparation:

-

Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). In many modern deuterated solvents, TMS is already included by the manufacturer.

-

Transfer: The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz for ¹H and 50 MHz for ¹³C nuclei.[3]

-

Parameters for ¹H NMR:

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.

-

Pulse Width: A 30° or 90° pulse is applied.

-

-

Parameters for ¹³C NMR:

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A delay of 2-5 seconds is common.

-

Decoupling: Proton decoupling is employed to simplify the spectrum, resulting in singlets for all carbon signals.

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.

Caption: A generalized experimental workflow for NMR spectroscopy.

References

An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole: Properties, Synthesis, and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole. It includes detailed experimental protocols for its synthesis and characterization, and explores its significant role as a key intermediate in the development of targeted cancer therapeutics, specifically as a precursor to inhibitors of the Hedgehog signaling pathway.

Physicochemical Properties

This compound is a substituted pyrazole with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .[1][2] It typically appears as a clear light yellow oil or a light brown liquid.[3][4]

Tabulated Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| Appearance | Clear light yellow oil / Light brown liquid | [3][4] |

| Melting Point | 270-272 °C | [3] |

| Boiling Point | 272.5 °C at 760 mmHg; 144-145 °C at 12 mmHg | [3][5] |

| Density | 1.057 g/cm³ | [3] |

| pKa | 1.78 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Spectroscopic Data

-

¹H NMR (200 MHz, CDCl₃, δ in ppm): 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H).[4]

-

¹³C NMR (50 MHz, CDCl₃, δ in ppm): 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8.[4]

-

MS (ESI): m/z = 173 [M+H]⁺.[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Paal-Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in ethanol.

-

To this solution, add phenylhydrazine (1.0 equivalent).

-

Add a catalytic amount of glacial acetic acid (approximately 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Characterization Protocols

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly on the ATR crystal.

-

For transmission IR of a neat liquid, place a drop of the sample between two KBr or NaCl plates.

Data Acquisition (FTIR Spectrometer):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette. A typical concentration is in the micromolar range.

Data Acquisition (UV-Vis Spectrophotometer):

-

Wavelength Range: 200-400 nm

-

Scan Speed: Medium

-

Record the absorbance spectrum against a solvent blank.

Role in Drug Development: Hedgehog Signaling Pathway Inhibition

This compound is a crucial building block in the synthesis of potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis.[6] Aberrant activation of the Hh pathway is implicated in several cancers. Two notable Hh pathway inhibitors synthesized from this pyrazole derivative are SANT-1 and GANT-61.

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex cascade that, in the "off" state, involves the transmembrane protein Patched (PTCH) inhibiting another transmembrane protein, Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms (GLI-R), which suppress the transcription of Hh target genes.

In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then prevents the cleavage of GLI proteins, allowing their full-length activator forms (GLI-A) to translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival.[4][5][7]

Mechanism of Action of SANT-1 and GANT-61

-

SANT-1 acts as an antagonist of Smoothened (SMO). By binding to SMO, SANT-1 prevents its activation even in the presence of Hedgehog ligands, thus keeping the pathway in the "off" state.[8]

-

GANT-61 functions further downstream in the pathway by inhibiting the GLI transcription factors. It prevents the binding of GLI1 and GLI2 to DNA, thereby blocking the transcription of target genes, even if SMO is active.[9][10]

Synthetic Workflow: From this compound to Hh Inhibitors

The synthesis of Hedgehog pathway inhibitors like GANT-61 involves multi-step chemical transformations where this compound serves as a key starting material or intermediate. A generalized workflow illustrating the progression from the precursor to a final inhibitor is depicted below. The synthesis of these complex molecules often involves reactions such as Vilsmeier-Haack formylation of the pyrazole ring, followed by reductive amination and subsequent coupling reactions to build the final inhibitor structure.[6]

Conclusion

This compound is a well-characterized compound with a straightforward synthesis. Its significance in the field of drug development, particularly in oncology, is underscored by its role as a key precursor to targeted therapies that inhibit the Hedgehog signaling pathway. The information provided in this guide serves as a valuable resource for researchers and scientists working on the synthesis of pyrazole derivatives and the development of novel anticancer agents.

References

- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 5. Synthesis and cytotoxicity studies of Hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. pnas.org [pnas.org]

- 10. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole: A Technical Overview

To the User: A comprehensive search for the crystal structure and associated experimental data for the specific compound 3,5-Dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4) did not yield a complete, published single-crystal X-ray diffraction analysis. The available literature focuses on derivatives of this core structure.

Therefore, it is not possible to provide a detailed technical guide with quantitative crystallographic data and experimental protocols for the exact molecule requested.

As an alternative, this guide could be prepared for a closely related, structurally analyzed compound, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole or This compound-4-carbaldehyde , for which detailed crystallographic data has been published. These examples would serve to illustrate the methodologies and data presentation relevant to the crystal structure analysis of this class of compounds.

Should you wish to proceed with an analysis of one of these available derivatives, please specify your compound of interest. The subsequent guide would include:

-

Detailed Experimental Protocols: Covering synthesis, crystallization, and X-ray data collection and refinement.

-

Comprehensive Data Tables: Summarizing crystal data, data collection parameters, and key structural parameters like bond lengths and angles.

-

Workflow Visualizations: Graphviz diagrams illustrating the experimental and logical processes involved in crystal structure determination.

An In-depth Technical Guide on the Reaction of Phenylhydrazine with Pentane-2,4-dione

Executive Summary

The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, owing to their prevalence in a wide range of pharmacologically active compounds. The Knorr pyrazole synthesis, a classic and efficient method, facilitates the creation of these vital heterocyclic scaffolds. This technical guide provides a comprehensive examination of the reaction between phenylhydrazine and pentane-2,4-dione to synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, presents quantitative data in a structured format, and discusses the significance of the resulting pyrazole core in the context of drug development.

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[3] A number of commercial drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its therapeutic importance.[2][4]

The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and highly versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] This reaction provides a direct and efficient route to substituted pyrazoles. This guide focuses on a specific example of this reaction: the synthesis of this compound from phenylhydrazine and pentane-2,4-dione (also known as acetylacetone).

Reaction Overview

The reaction involves the condensation of phenylhydrazine with the 1,3-dicarbonyl compound, pentane-2,4-dione. The process is typically catalyzed by a small amount of acid and results in the formation of the stable, aromatic pyrazole ring system with the elimination of two molecules of water.[5]

Overall Reaction: C₆H₅NHNH₂ (Phenylhydrazine) + C₅H₈O₂ (Pentane-2,4-dione) → C₁₁H₁₂N₂ (this compound) + 2H₂O

Reactant and Product Data

Quantitative data for the reactants and the primary product are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Phenylhydrazine | C₆H₅NHNH₂ | 108.14 | 19.5[7] | 243.5 (decomposes)[7] | Pale yellow liquid or solid[8] |

| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | -23[9] | 139-140[9][10] | Colorless to yellowish liquid[11] |

| This compound | C₁₁H₁₂N₂ | 172.23 | N/A | 144-145 (at 12 mmHg) | Light brown liquid[12] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Solvent | Chemical Shifts (δ ppm) / Mass (m/z) |

| ¹H NMR | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2x CH₃)[12] |

| ¹³C NMR | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[12] |

| Mass Spec (ESI) | N/A | m/z = 173 [M+H]⁺[12] |

Reaction Mechanism

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving acid-catalyzed condensation followed by intramolecular cyclization and dehydration.[13]

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom of phenylhydrazine on one of the protonated carbonyl carbons of pentane-2,4-dione. This is followed by dehydration to form a phenylhydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Dehydration/Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a second molecule of water, leading to the formation of the stable, aromatic this compound ring.

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental Protocols

The following section provides a detailed methodology for the laboratory synthesis of this compound.

Materials and Reagents

-

Phenylhydrazine (1.0 mmol)

-

Pentane-2,4-dione (1.0 mmol)

-

Ethanol or Glacial Acetic Acid (10 mL)

-

Catalyst: Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops if using ethanol as solvent) or another acid catalyst.[5][14]

-

Round-bottom flask (25 or 50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plate (silica gel 60 F254)

-

Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)

-

Rotary evaporator

-

Silica gel for column chromatography

Synthesis Procedure

-

Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add pentane-2,4-dione (1.0 mmol) and ethanol (10 mL).

-

Addition of Reactants: While stirring, add phenylhydrazine (1.0 mmol) to the flask.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture.[5]

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., ~80-100°C) for a designated period (typically 1-3 hours).[5][15]

-

Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting materials. The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (typically a light brown oil) can be purified by column chromatography on silica gel to afford the pure this compound.[12]

Caption: General Experimental Workflow.

Applications in Drug Development

The pyrazole scaffold is of immense interest to drug development professionals due to its versatile binding properties and metabolic stability.[1]

-

Enzyme Inhibition: The pyrazole ring system is a key component in many enzyme inhibitors. For example, Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain.[2]

-

Receptor Agonists/Antagonists: Pyrazole derivatives have been developed as agonists and antagonists for various receptors. Rimonabant, for instance, was developed as a cannabinoid receptor 1 (CB1) antagonist.[2]

-

Broad Pharmacological Profile: The pyrazole nucleus is present in drugs with a wide array of therapeutic applications, including antibacterial, antifungal, anticancer, antidepressant, and antiviral agents.[2][16]

The synthesis of libraries of substituted pyrazoles, such as this compound and its analogues, is a common strategy in the early stages of drug discovery. By modifying the substituents on the pyrazole core, medicinal chemists can fine-tune the compound's pharmacological properties, selectivity, and pharmacokinetic profile to develop novel therapeutic agents.

Conclusion

The Knorr synthesis of this compound from phenylhydrazine and pentane-2,4-dione is a robust, efficient, and well-understood reaction. It provides straightforward access to a pyrazole derivative, a scaffold of proven importance in the pharmaceutical industry. This technical guide has provided the essential mechanism, a detailed experimental protocol, and the relevant chemical data to facilitate the synthesis and understanding of this valuable compound for researchers in drug discovery and development.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-pentanedione [stenutz.eu]

- 10. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. jk-sci.com [jk-sci.com]

- 14. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. globalresearchonline.net [globalresearchonline.net]

A Technical Guide to the Biological Activity Screening of Pyrazole Derivatives

Introduction

Pyrazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile five-membered ring structure, containing two adjacent nitrogen atoms, serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. The inherent chemical properties of the pyrazole nucleus allow for diverse substitutions, leading to a wide array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of pyrazole derivatives for various biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and development in this promising field.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival. Numerous studies have reported their efficacy against a range of cancer cell lines, often through the inhibition of specific protein kinases involved in oncogenic signaling pathways.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of Pyrazole-Thiazolidinone Hybrids

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 36 | A549 (Lung) | 18.85 | 5-Fluorouracil | ~90 |

| MCF-7 (Breast) | 23.43 | |||

| HepG-2 (Liver) | 23.08 | |||

| Caco-2 (Colon) | 23.08 | |||

| PC-3 (Prostate) | 18.50 | |||

| 41 | MCF-7 (Breast) | 5.05 | Doxorubicin | 7.27 |

| HCT-116 (Colon) | 3.08 | 8.92 | ||

| 33 | MDA-MB-231 (Breast) | 24.6 | - | - |

| 34 | MDA-MB-231 (Breast) | 29.8 | - | - |

Data compiled from multiple sources.[1]

Table 2: Anticancer Activity of Pyrazole-Isoxazole Hybrids

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 11 | Hepatocellular Carcinoma | 1.3 - 9.5 | - | - |

| Breast Cancer | 1.3 - 9.5 | |||

| 85 | Hepatocellular Carcinoma | 0.77 - 7.8 | - | - |

| Breast Cancer | 0.77 - 7.8 |

Data compiled from multiple sources.[2]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[3] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Pyrazole derivatives (dissolved in DMSO to prepare stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.[4] Incubate the plates overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

-

Mandatory Visualization: Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Several pyrazole derivatives have been designed to inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[7][8]

Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives against different microbial strains. The zone of inhibition is a measure of the effectiveness of a compound in inhibiting microbial growth, while the Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that will inhibit the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Drug | Zone of Inhibition (mm) | MIC (µg/mL) |

| Pyranopyrazole (III) | Bacillus subtilis | - | 125 | Ampicillin | - | 250 |

| Pyranopyrazole (IV) | E. coli | 22 | - | Cefatoxime | 32 | - |

| Sulfonamide (4a-e) | Bacillus subtilis | 12-18 | - | Ofloxacin | 25 | - |

| Staphylococcus aureus | 10-16 | - | 24 | |||

| E. coli | 11-17 | - | 26 | |||

| Pseudomonas aeruginosa | 10-15 | - | 23 | |||

| Aspergillus niger | 12-19 | - | Fluconazole | 22 | - | |

| Aspergillus flavus | 11-17 | - | 20 |

Data compiled from multiple sources.[9]

Experimental Protocols

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Sterile Petri dishes

-

Nutrient agar or Mueller-Hinton agar for bacteria

-

Sabouraud dextrose agar for fungi

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

-

Sterile cork borer (6-8 mm in diameter)

-

Pyrazole derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic and antifungal drugs

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it by autoclaving. Cool the medium to 45-50°C and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates with a standardized inoculum of the test microorganism.

-

Well Preparation: Create wells in the agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution into the wells. Also, add the standard antimicrobial drug and the solvent control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for screening pyrazole derivatives for their antimicrobial activity.

Caption: General workflow for the antimicrobial screening of pyrazole derivatives.

Anti-inflammatory Activity of Pyrazole Derivatives

Several pyrazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation. Some pyrazole derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which may lead to a more favorable side-effect profile compared to non-selective NSAIDs.

Data Presentation: In Vivo Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced paw edema model.

Table 4: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Time (hours) | Standard Drug | % Inhibition of Paw Edema |

| 6i | - | 42.41 | 5 | - | - |

Data compiled from a single source.[10]

Experimental Protocols

The carrageenan-induced paw edema model is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[11][12]

Materials:

-

Wistar rats or Swiss mice

-

Carrageenan solution (1% in sterile saline)

-

Pyrazole derivatives

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups).

-

Compound Administration: Administer the pyrazole derivatives, the standard drug, or the vehicle to the respective groups of animals, typically via oral or intraperitoneal routes.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]

-

Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer or its thickness with digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Mandatory Visualization: Logical Relationship

The following diagram illustrates the logical progression from in vitro to in vivo screening for anti-inflammatory pyrazole derivatives.

Caption: Logical flow for the screening of anti-inflammatory pyrazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. japsonline.com [japsonline.com]

- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel 3,5-Dimethyl-1-phenyl-1H-pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds, tailored for researchers, scientists, and drug development professionals.

Core Synthesis Pathway: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone (pentane-2,4-dione), with phenylhydrazine.[1][2] The reaction is typically carried out in a suitable solvent such as ethanol and is often catalyzed by a small amount of acid, like glacial acetic acid. The mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][3]

Biological Activities of this compound Derivatives

Derivatives of the this compound core have been extensively investigated for their therapeutic potential, revealing significant anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of these pyrazole derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][5] Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, while others modulate key signaling pathways such as the MAPK pathway.[6][7]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [8] |

| 5b | K562 (Leukemia) | 0.021 | [6] |

| 5b | A549 (Lung) | 0.69 | [6] |

| 4a | K562 (Leukemia) | 0.26 | [6] |

| 4a | A549 (Lung) | 0.19 | [6] |

| Various Derivatives | MCF-7 (Breast) | 5.8 - 9.3 | [9] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The presence of specific substituents on the phenyl ring has been shown to significantly influence the antimicrobial potency.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 3a (chloro-substituted) | E. coli | Remarkable Inhibition | - | [10] |

| 3a (chloro-substituted) | S. aureus | Remarkable Inhibition | - | [10] |

| 5a (chloro-substituted) | E. coli | Remarkable Inhibition | - | [10] |

| 5a (chloro-substituted) | S. aureus | Remarkable Inhibition | - | [10] |

| Compound 3 | E. coli | - | 0.25 | [11] |

| Compound 4 | S. epidermidis | - | 0.25 | [11] |

| Various Derivatives | Various Bacteria | 4 - 8 | - | [12] |

Anti-inflammatory Activity

The anti-inflammatory properties of these pyrazole derivatives are well-documented, with many compounds exhibiting potent inhibition of inflammatory mediators.[13] The carrageenan-induced paw edema model in rats is a standard in vivo assay used to evaluate the anti-inflammatory efficacy of these compounds.[14][15] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |

| 2d | Carrageenan-induced paw edema | - | Potent | [17] |

| 2e | Carrageenan-induced paw edema | - | Potent | [17] |

| EA | Carrageenan-induced paw edema | 10 mg/kg | Dose-dependent reduction | [14] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 5 mg/kg | Significant inhibition | [14] |

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the Knorr pyrazole synthesis.

Materials:

-

Acetylacetone (1.0 equivalent)

-

Phenylhydrazine (1.0 equivalent)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone and absolute ethanol.

-

Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours.[1][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[19]

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium and add the medium containing different concentrations of the pyrazole derivatives to the wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]

-

The percentage of cell viability is calculated, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Protocol:

-

Prepare serial two-fold dilutions of the pyrazole derivatives in a suitable broth medium in a 96-well microtiter plate.[23]

-

Prepare a standardized inoculum of the test microorganism.

-

Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth medium only).

-

Incubate the plate at the appropriate temperature for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[24]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate acute inflammation.[14][15]

Protocol:

-

Administer the test pyrazole derivatives to rats (e.g., intraperitoneally or orally).[14]

-

After a specific period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the rat's right hind paw to induce edema.[14][15]

-

Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[14]

-

The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through various signaling pathways. In cancer, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5] Some derivatives have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[6]

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The straightforward synthesis, coupled with the significant and diverse biological activities, makes these derivatives attractive candidates for further preclinical and clinical development. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic aspects of these compounds, serving as a valuable resource for professionals in the field of drug discovery and development. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the development of more potent and selective drug candidates based on this remarkable heterocyclic core.

References

- 1. rsc.org [rsc.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]

- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. srrjournals.com [srrjournals.com]

- 10. jocpr.com [jocpr.com]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajpp.in [ajpp.in]

- 13. researchgate.net [researchgate.net]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inotiv.com [inotiv.com]

- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. benchchem.com [benchchem.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay overview | Abcam [abcam.com]

- 22. benchchem.com [benchchem.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the regioselectivity of these reactions, provides experimental protocols for key transformations, and summarizes quantitative data to facilitate research and development.

Introduction: Reactivity of the Pyrazole Core

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is electron-rich and thus susceptible to electrophilic attack. In the case of 1-substituted pyrazoles, electrophilic substitution preferentially occurs at the C4 position of the pyrazole ring.[1] However, the presence of a phenyl group at the N1 position in this compound introduces a second site for potential electrophilic substitution. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly the nature of the electrophile and the acidity of the medium. Under neutral or weakly acidic conditions, substitution is favored at the C4 position of the pyrazole ring. In contrast, under strongly acidic conditions, the pyrazole ring can be protonated, deactivating it towards electrophilic attack and favoring substitution on the para-position of the phenyl ring.[2][3]

Key Electrophilic Substitution Reactions

This section details the principal electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation.

Nitration

Nitration of this compound can be directed to either the pyrazole or the phenyl ring based on the choice of nitrating agent and reaction conditions.

-

Nitration at the Phenyl Ring (para-position): Treatment with a mixture of concentrated nitric and sulfuric acids leads to the formation of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[4] The strongly acidic medium protonates the pyrazole ring, deactivating it and directing the electrophilic nitronium ion (NO₂⁺) to the electron-rich phenyl substituent.

-

Nitration at the Pyrazole Ring (C4-position): While a specific protocol for the direct nitration of this compound at the C4 position is not extensively documented, nitration of 3,5-dimethyl-1H-pyrazole with nitric acid is known to yield 3,5-dimethyl-4-nitro-1H-pyrazole.[5] It is anticipated that similar conditions, such as using a milder nitrating agent like acetyl nitrate, would favor substitution at the C4 position of the 1-phenyl derivative.[3]

Halogenation (Bromination)

Similar to nitration, the site of bromination is dependent on the reaction conditions.

-

Bromination at the Pyrazole Ring (C4-position): The reaction of 1-phenylpyrazoles with bromine in a non-acidic solvent like chloroform typically results in substitution at the C4 position of the pyrazole ring.[3]

-

Bromination at the Phenyl Ring (para-position): In the presence of a strong acid, such as concentrated sulfuric acid with silver sulfate, bromination occurs at the para-position of the phenyl ring.[3]

Sulfonylation

Sulfonylation of pyrazoles with chlorosulfonic acid is a well-established method for introducing a sulfonyl chloride group, a versatile handle for further functionalization, particularly in the synthesis of sulfonamides. The reaction with this compound is expected to proceed regioselectively at the C4 position of the pyrazole ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. For this compound, this reaction exclusively yields this compound-4-carbaldehyde.[6][7] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. For pyrazoles, this reaction generally occurs at the C4 position.[8] However, strong Lewis acids like aluminum chloride (AlCl₃), which are traditional catalysts for this reaction, can complex with the nitrogen atoms of the pyrazole ring, leading to poor results.[9][10] Therefore, milder Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) are recommended for the acylation of pyrazoles.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the electrophilic substitution reactions of this compound and related compounds.

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Nitration (Phenyl Ring) | HNO₃, H₂SO₄ | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | High | [4] |

| Bromination (Pyrazole Ring) | Br₂, CHCl₃ | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | Good | [3] |

| Sulfonylation (Pyrazole Ring) | ClSO₃H | This compound-4-sulfonyl chloride | Good | [6] |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-4-carbaldehyde | ~65 | [11] |

| Friedel-Crafts Acylation | CH₃COCl, SnCl₄ | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | Moderate | [9] |

Note: Yields are reported as "High," "Good," or "Moderate" when specific quantitative data for the target molecule is not available in the cited literature, but is inferred from reactions on closely related pyrazole derivatives.

Experimental Protocols

This section provides detailed experimental methodologies for the key electrophilic substitution reactions discussed.

Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Nitration of the Phenyl Ring)

Reference: Adapted from the synthesis of related nitrophenyl-pyrazoles.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (5 mL) to 0-5 °C in an ice bath.

-

Addition of Substrate: Dissolve this compound (1.72 g, 10 mmol) in a minimal amount of concentrated sulfuric acid and add it dropwise to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration, washed thoroughly with water until neutral, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to afford pure 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.

Synthesis of 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (Bromination of the Pyrazole Ring)

Reference: Adapted from general procedures for the bromination of N-phenylpyrazoles.[3]

-

Reaction Setup: Dissolve this compound (1.72 g, 10 mmol) in chloroform (20 mL) in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.

-

Addition of Bromine: Add a solution of bromine (1.60 g, 10 mmol) in chloroform (10 mL) dropwise to the pyrazole solution at room temperature with stirring.

-

Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.

Synthesis of this compound-4-sulfonyl chloride (Sulfonylation)

Reference: Adapted from the sulfonylation of 3,5-dimethyl-1H-pyrazole.[6]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (5.83 g, 50 mmol) and cool it to 0 °C in an ice-salt bath.

-

Addition of Substrate: Add this compound (1.72 g, 10 mmol) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold water and dry it under vacuum to yield this compound-4-sulfonyl chloride.

Synthesis of this compound-4-carbaldehyde (Vilsmeier-Haack Formylation)

Reference: Adapted from general Vilsmeier-Haack procedures.[6][7]

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.84 g, 12 mmol) dropwise to N,N-dimethylformamide (DMF) (5 mL) with stirring.

-

Reaction: To this freshly prepared Vilsmeier reagent, add a solution of this compound (1.72 g, 10 mmol) in DMF (5 mL) dropwise, maintaining the temperature at 0-5 °C. After the addition, allow the mixture to stir at room temperature for 30 minutes and then heat at 60-70 °C for 2-4 hours.

-

Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the mixture is neutral or slightly basic.

-

Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give this compound-4-carbaldehyde.

Synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Friedel-Crafts Acylation)

Reference: Adapted from procedures for the acylation of heteroaromatics with milder Lewis acids.[9]

-

Reaction Setup: In a dry, nitrogen-flushed flask, suspend this compound (1.72 g, 10 mmol) in anhydrous dichloromethane (20 mL).

-

Addition of Reagents: Add acetyl chloride (0.86 g, 11 mmol) to the suspension. Cool the mixture to 0 °C in an ice bath and then add tin(IV) chloride (2.87 g, 11 mmol) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-